A-769662

Beschreibung

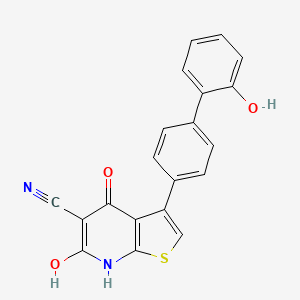

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTESJDQKVOEUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233425 | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844499-71-4 | |

| Record name | A-769662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-769662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68477CD2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-769662

Audience: Researchers, scientists, and drug development professionals.

A-769662 is a potent, reversible, and direct small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis.[1] Its discovery and characterization have provided a valuable pharmacological tool for investigating the downstream consequences of AMPK activation.[2][3] This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound activates the AMPK heterotrimeric complex (comprising α, β, and γ subunits) through a dual mechanism that mimics the effects of the natural activator, adenosine (B11128) monophosphate (AMP).[2][3][4]

-

Allosteric Activation: this compound binds to a unique allosteric site on the AMPK complex, at the interface between the α-subunit kinase domain and the carbohydrate-binding module of the β-subunit.[5] This binding induces a conformational change that enhances the kinase's catalytic activity. This mechanism is distinct from AMP, which binds to the γ-subunit.[2][3][4] this compound shows a preference for AMPK complexes containing the β1 isoform over the β2 isoform.[5][6]

-

Inhibition of Dephosphorylation: The primary mechanism for AMPK activation is the phosphorylation of threonine 172 (Thr-172) within the activation loop of the catalytic α-subunit by upstream kinases.[2] this compound protects this phosphorylated state by sterically hindering access by protein phosphatases, such as protein phosphatase-2Cα (PP2Cα), thus prolonging the active state of the enzyme.[2][7]

Notably, this compound's effects require the presence of an upstream kinase, such as LKB1 or calcium/calmodulin-dependent protein kinase kinase-β (CaMKKβ), to initially phosphorylate Thr-172.[2][3] However, its action is independent of which specific upstream kinase is utilized.[2][3][4] Furthermore, studies have revealed that this compound can activate AMPK independently of Thr-172 phosphorylation, provided that serine 108 (Ser-108) on the β-subunit is phosphorylated.[8][9] In a synergistic effect, this compound and AMP together can activate naive (Thr-172 dephosphorylated) AMPK entirely allosterically, bypassing the need for upstream kinase signaling.[9]

Signaling Pathway and Downstream Effects

Upon activation by this compound, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves switching off anabolic, ATP-consuming pathways and switching on catabolic, ATP-producing pathways. A primary downstream target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[2][10]

Quantitative Data

The potency of this compound has been quantified in various cell-free and cell-based assays. The following tables summarize key activation constants (EC50) and inhibitory concentrations (IC50).

Table 1: AMPK Activation by this compound in Cell-Free Assays

| AMPK Source | EC50 (µM) | Reference(s) |

| Partially Purified Rat Liver | 0.8 | [1][11][12][13] |

| Partially Purified Rat Heart | 2.2 | [1][12] |

| Partially Purified Rat Muscle | 1.9 | [1][12] |

| Human Embryonic Kidney (HEK) Cells | 1.1 | [1][12] |

| Recombinant α1β1γ1 Isoform | 0.7 | [12] |

Table 2: Functional Inhibition by this compound in Cellular Assays

| Assay | Cell Type | IC50 (µM) | Reference(s) |

| Fatty Acid Synthesis Inhibition | Primary Rat Hepatocytes | 3.2 | [1][6][11][12] |

| Fatty Acid Synthesis Inhibition | Primary Mouse Hepatocytes | 3.6 | [1] |

| Proteasomal Function Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 62 | [11] |

Off-Target and AMPK-Independent Effects

While this compound is a specific activator of AMPK, some studies have reported off-target or AMPK-independent effects, which are crucial to consider during experimental design.[2]

-

Proteasome Inhibition: this compound can inhibit the function of the 26S proteasome through an AMPK-independent mechanism.[1][11]

-

PI3-Kinase-Dependent Glucose Uptake: In isolated skeletal muscle, this compound has been shown to induce glucose uptake via a phosphatidylinositol 3-kinase (PI3-kinase)-dependent pathway, an effect that is independent of its action on AMPK.[14][15]

-

Vascular Relaxation: In arterial smooth muscle, this compound can cause relaxation by reducing cytosolic free calcium, an effect that can occur without a detectable increase in AMPK phosphorylation at Thr-172.[10]

Experimental Protocols

The following are summaries of methodologies used in key experiments to characterize the action of this compound.

1. Cell-Free AMPK Activity Assay

This protocol is used to determine the direct effect of this compound on AMPK enzymatic activity.

-

Principle: Measures the transfer of 32P from [γ-32P]ATP to a specific synthetic peptide substrate, such as the "SAMS" peptide (HMRSAMSGLHLVKRR).

-

Methodology:

-

Partially purified AMPK from a tissue source (e.g., rat liver) is incubated in an assay buffer containing MgCl2, [γ-32P]ATP, and the SAMS peptide substrate.[1]

-

This compound is added at various concentrations to determine a dose-response curve.

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C.

-

The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).

-

The paper is washed extensively to remove unincorporated [γ-32P]ATP.

-

The radioactivity incorporated into the peptide substrate is quantified using liquid scintillation counting. The results are used to calculate the EC50 value.[1]

-

2. Cellular ACC Phosphorylation Assay via Western Blot

This method is used to confirm AMPK activation within intact cells by measuring the phosphorylation of its direct downstream target, ACC.

-

Principle: Utilizes phospho-specific antibodies to detect the phosphorylation of ACC at Ser-79 (the primary AMPK site) in cell lysates.

-

Methodology:

-

Culture cells (e.g., primary hepatocytes, MEFs) to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).[1][11]

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ACC (p-ACC Ser-79).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize, the blot is often stripped and re-probed with an antibody for total ACC or a loading control protein (e.g., β-actin).

-

3. In Vivo Efficacy Studies

These studies assess the physiological effects of this compound in animal models of metabolic disease.

-

Principle: To determine if the AMPK activation observed in vitro translates to therapeutic benefits in a whole-organism context.

-

Methodology (Example in ob/ob Mice):

-

Use a genetically obese and diabetic mouse model, such as the ob/ob mouse.

-

Administer this compound (e.g., 30 mg/kg, twice daily via intraperitoneal injection) or a vehicle control over a period of several days or weeks.[1]

-

Monitor key metabolic parameters throughout the study, including body weight, food intake, and blood glucose levels.

-

At the end of the study, collect blood to measure plasma triglycerides and other metabolites.

-

Harvest tissues (e.g., liver, muscle) to analyze the expression of genes involved in gluconeogenesis and lipogenesis (e.g., PEPCK, G6Pase, FAS) via qPCR or to assess protein phosphorylation via Western blot.[1]

-

Conclusion

This compound is a well-characterized, direct activator of AMPK that functions by both allosterically modifying the enzyme complex and preventing the dephosphorylation of the key activating residue, Thr-172. Its selectivity for the β1-containing AMPK isoforms makes it a particularly useful tool for dissecting the roles of different AMPK complexes. While researchers should remain cognizant of its potential off-target effects, this compound continues to be an invaluable compound for elucidating the vast and complex biology regulated by the AMPK signaling network.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule drug this compound and AMP synergistically activate naive AMPK independent of upstream kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The AMP-Dependent Protein Kinase (AMPK) Activator this compound Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | 844499-71-4 | AMPK | MOLNOVA [molnova.com]

- 13. jk-sci.com [jk-sci.com]

- 14. This compound activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

A-769662 as a Direct Allosteric Activator of AMPK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-769662 is a potent, cell-permeable, and reversible direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Unlike indirect activators such as metformin (B114582) or AICAR, this compound directly engages the AMPK heterotrimer, mimicking the effects of the natural ligand AMP. It induces a conformational change that promotes phosphorylation of the activation loop and inhibits its dephosphorylation, leading to sustained kinase activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct allosteric activator of the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. Its mechanism is multifaceted and synergistic with AMP, the canonical activator of AMPK.

-

Allosteric Activation: this compound binds to a novel site at the interface of the α-catalytic subunit and the β-regulatory subunit.[1][2] This binding event induces a conformational change that allosterically activates the kinase.[1] Molecular dynamics simulations suggest that this compound acts as a "molecular glue," enhancing the interaction between the α and β subunits, which helps to pre-organize the ATP-binding site for more efficient catalysis.[1][2]

-

Inhibition of Dephosphorylation: Similar to AMP, this compound protects the activating phosphorylation site on the α-subunit, Threonine-172 (Thr-172), from dephosphorylation by protein phosphatases.[3][4] This action sustains the active state of the enzyme.

-

Requirement of Upstream Kinases: The effects of this compound are dependent on the presence of an upstream kinase to phosphorylate Thr-172.[3][4] In most cells, this is liver kinase B1 (LKB1). However, in cells lacking LKB1, such as HeLa cells, the effects of this compound are still observed, mediated by other upstream kinases like Ca2+/calmodulin-dependent protein kinase kinase-β (CaMKKβ).[3][4]

-

Independence from Cellular AMP:ATP Ratios: Unlike indirect activators that modulate cellular energy levels, this compound's direct binding to AMPK allows it to activate the enzyme irrespective of the intracellular AMP:ATP ratio.[5]

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro AMPK Activation by this compound

| Parameter | AMPK Source | Value | Reference |

| EC50 | Partially purified rat liver AMPK | 0.8 µM | [6][7] |

| Recombinant human AMPKα1β1γ1 | 0.7 µM | [8] | |

| Partially purified rat heart AMPK | 2.2 µM | [6][8] | |

| Partially purified rat muscle AMPK | 1.9 µM | [6][8] | |

| Partially purified HEK293 cell AMPK | 1.1 µM | [6][8] |

Table 2: Cellular Activity of this compound

| Parameter | Assay | Cell Type | Value | Reference |

| IC50 | Fatty Acid Synthesis Inhibition | Primary rat hepatocytes | 3.2 µM | [6][7] |

| Fatty Acid Synthesis Inhibition | Mouse hepatocytes | 3.6 µM | [6] | |

| IC50 | Proteasomal Function Inhibition | Mouse embryonic fibroblasts (MEFs) | 62 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

AMPK Kinase Activity Assay

This protocol measures the ability of this compound to directly activate purified AMPK in a cell-free system.

Materials:

-

Purified active AMPK enzyme

-

This compound

-

SAMS peptide substrate (HMRSAMSGLHLVKRR)

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl2)

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, purified AMPK, and the SAMS peptide substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of AMPK and plot the dose-response curve to determine the EC50 of this compound.

Western Blotting for AMPK and ACC Phosphorylation

This protocol assesses the activation of AMPK in cells by measuring the phosphorylation of AMPK at Thr-172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser-79.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to AMPK in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cell culture reagents

-

This compound or vehicle control (DMSO)

-

PBS

-

Liquid nitrogen

-

Thermal cycler or heating block

-

Lysis buffer (as in Western blotting)

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle.

-

Heating: Heat the treated cells across a temperature gradient (e.g., 40-70°C).

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

-

Analysis by Western Blot: Analyze the soluble fractions by Western blotting for the target protein (AMPK).

-

Data Interpretation: An increase in the amount of soluble AMPK at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway for AMPK activation.

Caption: Western blot workflow for analyzing AMPK activation.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying AMPK, it is important to be aware of potential off-target effects, particularly at higher concentrations. Some studies have reported AMPK-independent effects, including:

-

Inhibition of the 26S proteasome: this compound can inhibit proteasomal function, which can lead to cell cycle arrest and toxicity in some cell types.[7]

-

Inhibition of Na+/K+-ATPase: this compound has been shown to directly inhibit the Na+/K+-ATPase, which could confound metabolic studies.[9]

-

Induction of glucose uptake through a PI3-kinase-dependent pathway: In skeletal muscle, this compound has been observed to increase glucose uptake via a mechanism independent of AMPK activation.[10]

-

Increased intracellular calcium: this compound can increase intracellular calcium levels and ATP release from astrocytes in an AMPK-independent manner.[11]

Therefore, it is crucial to use appropriate controls, such as AMPK knockout cells, to confirm that the observed effects of this compound are indeed mediated by AMPK.[3]

Conclusion

This compound is a potent and direct allosteric activator of AMPK that has become an indispensable tool for researchers studying cellular metabolism and signaling. Its unique mechanism of action, which mimics the dual effects of AMP, provides a powerful means to acutely and specifically activate AMPK in a variety of experimental systems. By understanding its mechanism, quantitative activity, and potential off-target effects, and by employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to unravel the complex roles of AMPK in health and disease.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of this compound, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]

- 9. AMP-activated protein kinase activator this compound is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMP-activated protein kinase (AMPK) activator this compound increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

A-769662: An In-Depth Technical Guide to its Selectivity for the AMPK β1 Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective activation of AMP-activated protein kinase (AMPK) by the small molecule A-769662, with a specific focus on its preferential activity towards heterotrimers containing the β1 subunit. This document details the quantitative selectivity, the underlying mechanism of action, and the experimental protocols used to characterize this interaction.

Executive Summary

This compound is a potent, allosteric activator of AMPK that has become a valuable tool for studying the physiological roles of this critical cellular energy sensor. A key characteristic of this compound is its significant selectivity for AMPK heterotrimeric complexes containing the β1 regulatory subunit over those containing the β2 subunit. This selectivity provides a means to dissect the specific functions of different AMPK isoforms in various tissues and disease states. This guide summarizes the available quantitative data, outlines the experimental methods for determining selectivity, and illustrates the relevant biological pathways and workflows.

Quantitative Selectivity of this compound

Table 1: Activation of AMPK by this compound in a Cell-Free Kinase Assay

| AMPK Isoform Composition | EC50 (μM) | Fold Activation | Notes |

| Rat Liver AMPK (α1/α2, β1, γ1 mix) | 0.8 | - | Directly stimulates partially purified rat liver AMPK.[1][2] |

| α2β1γ1 | - | ~7-fold higher than α2β2γ1 | Demonstrates selectivity for β1-containing complexes. |

| α2β2γ1 | > 10 | Inactive at concentrations up to 10 μM. | Demonstrates selectivity for β1-containing complexes. |

Table 2: Effect of this compound on AMPK β1- and β2-Containing Complexes in Mouse Skeletal Muscle

| AMPK Complex | Activation by this compound | Concentration Range |

| β1-containing complexes | Dose-dependent activation (~100% at 200 µM, 300-600% at 1 mM) | 200 µM - 1 mM |

| β2-containing complexes | No activation | Up to 1 mM |

Mechanism of Action and Signaling Pathway

This compound activates AMPK through a dual mechanism that mimics the effects of the natural activator, AMP. It binds to a site on the AMPK complex distinct from the AMP-binding sites on the γ subunit, causing allosteric activation and, crucially, inhibiting the dephosphorylation of a key threonine residue (Thr172) on the catalytic α subunit.[2] This stabilization of the active, phosphorylated state is a hallmark of its mechanism. The activation by this compound is critically dependent on the presence of the β1 subunit.

Below is a diagram illustrating the signaling pathway of AMPK activation by this compound.

Experimental Protocols

The determination of this compound's selectivity for AMPK β1 involves biochemical assays using purified recombinant AMPK isoforms. The most common method is a kinase activity assay.

Recombinant AMPK Expression and Purification

To perform in vitro selectivity studies, purified, active AMPK heterotrimers with defined subunit compositions (e.g., α1β1γ1, α1β2γ1, α2β1γ1, α2β2γ1) are required. These are typically produced using a baculovirus expression system in insect cells (e.g., Sf9) or in E. coli. Each of the three subunits (α, β, and γ) is co-expressed to ensure the proper assembly of the heterotrimeric complex. The purified enzymes are essential for accurate determination of kinetic parameters.

In Vitro Kinase Activity Assay (Radioactive)

This is a highly sensitive and traditional method for measuring kinase activity.

Principle: This assay measures the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a specific peptide substrate, such as the SAMS peptide (HMRSAMSGLHLVKRR). The amount of incorporated radioactivity is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube or a microplate well, combine a kinase buffer (e.g., containing HEPES, MgCl₂, DTT), the purified AMPK isoform, the SAMS peptide substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Termination and Separation: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81). The peptide substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.

-

Washing: Wash the phosphocellulose paper extensively with a dilute acid (e.g., phosphoric acid) to remove any remaining unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 value for each AMPK isoform.

Non-Radioactive Kinase Activity Assays

Due to safety and disposal concerns with radioactivity, non-radioactive methods are also widely used.

Principle: These assays typically measure the amount of ADP produced in the kinase reaction, which is then converted into a detectable signal (e.g., luminescence, fluorescence, or absorbance). For example, the ADP-Glo™ Kinase Assay couples the production of ADP to a luciferase-based reaction that generates light.

Protocol Outline:

-

Kinase Reaction: Similar to the radioactive assay, the purified AMPK isoform, substrate, ATP, and this compound are incubated together.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.

-

Signal Generation: The newly generated ATP is used by a luciferase to produce a luminescent signal.

-

Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. EC50 values are determined by plotting the signal against the this compound concentration.

Conclusion

References

A-769662: A Technical Guide to its Inhibition of Thr172 Dephosphorylation in AMPK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the small molecule activator A-769662 inhibits the dephosphorylation of Threonine 172 (Thr172) on AMP-activated protein kinase (AMPK). This compound is a potent, reversible, and specific activator of AMPK, a key enzyme in cellular energy homeostasis. Its unique dual mechanism of action, involving both allosteric activation and protection against dephosphorylation, makes it a valuable tool in metabolic research and a potential therapeutic agent for metabolic diseases such as type 2 diabetes.

Core Mechanism: Allosteric Stabilization and Shielding of Thr172

This compound's primary mechanism for inhibiting Thr172 dephosphorylation lies in its ability to bind to the AMPK heterotrimeric complex and induce a conformational change that renders the phosphorylated Thr172 residue inaccessible to protein phosphatases.[1][2] This allosteric mechanism is distinct from that of the natural activator AMP, although both ultimately lead to the protection of Thr172 from dephosphorylation.[1][3]

The binding of this compound occurs at a specific site located in the cleft between the kinase domain of the catalytic α-subunit and the carbohydrate-binding module (CBM) of the regulatory β-subunit.[4][5] This interaction is critically dependent on the phosphorylation of Serine 108 (Ser108) within the β1-subunit.[1][2] The binding of this compound stabilizes a compact conformation of the AMPK complex, which is thought to sterically hinder the approach of protein phosphatases, most notably Protein Phosphatase 2Cα (PP2Cα), to the Thr172 residue within the activation loop of the α-subunit.[1][6]

This protective effect ensures that AMPK remains in its active, phosphorylated state for a longer duration, thereby amplifying its downstream signaling effects. The inhibition of dephosphorylation by this compound is independent of the upstream kinase responsible for the initial phosphorylation of Thr172, which can be either LKB1 or CaMKKβ.[1][6]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data related to the activation of AMPK by this compound and its inhibitory effect on dephosphorylation.

| Parameter | Value | Species/System | Reference |

| EC50 for AMPK Activation (Cell-Free) | 0.8 µM | Partially purified rat liver AMPK | [7] |

| 2.2 µM | Partially purified rat heart AMPK | [7] | |

| 1.9 µM | Partially purified rat muscle AMPK | [7] | |

| 1.1 µM | Partially purified human embryonic kidney (HEK) cell AMPK | [7] | |

| IC50 for Fatty Acid Synthesis Inhibition | 3.2 µM | Primary rat hepatocytes | [7][8] |

| 3.6 µM | Mouse hepatocytes | [7] | |

| Inhibition of Thr172 Dephosphorylation | Nearly complete protection at 1 µM | Purified rat liver AMPK with recombinant PP2Cα | [6] |

| Partial protection at 200 µM (AMP for comparison) | Purified rat liver AMPK with recombinant PP2Cα | [6] |

Table 1: In Vitro Efficacy of this compound

| Cell Type | This compound Concentration | Effect | Reference |

| Mouse Embryo Fibroblasts (MEFs) | 300 µM | Evident increase in Thr172 phosphorylation | [6] |

| Primary Mouse Hepatocytes | Up to 200 µM | Marked phosphorylation of ACC (downstream target) | [6] |

| HeLa Cells (LKB1-deficient) | 100 µM | Small but significant increase in AMPK phosphorylation and activation | [6] |

| L6 Myotubes | 100 µM | Increased AMPK and ACC phosphorylation | [9] |

Table 2: Cellular Effects of this compound on AMPK Phosphorylation

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory effect of this compound on Thr172 dephosphorylation.

In Vitro Dephosphorylation Assay

This assay directly measures the ability of this compound to protect phosphorylated AMPK from dephosphorylation by a protein phosphatase.

Materials:

-

Purified, phosphorylated AMPK (e.g., from rat liver)

-

Recombinant Protein Phosphatase 2Cα (PP2Cα)

-

This compound

-

AMP (for comparison)

-

Dephosphorylation Buffer (e.g., containing 50 mM HEPES, pH 7.4, 1 mM DTT)

-

MgCl₂ (as PP2Cα is Mg²⁺-dependent)

-

Anti-phospho-Thr172 (pT172) antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubate purified, phosphorylated AMPK with recombinant PP2Cα in the dephosphorylation buffer.

-

Set up parallel reactions containing:

-

No additions (negative control)

-

MgCl₂ alone (positive control for dephosphorylation)

-

MgCl₂ + this compound (at desired concentrations, e.g., 1 µM)

-

MgCl₂ + AMP (at desired concentrations, e.g., 200 µM)

-

-

Incubate the reactions at 30°C.

-

At various time points, take aliquots of each reaction and stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the samples by Western blotting using an anti-pT172 antibody to detect the levels of phosphorylated AMPK.

-

Quantify the band intensities to determine the rate of dephosphorylation in the presence and absence of this compound.

Kinase Activity Assay

This assay measures the enzymatic activity of AMPK, which is correlated with its phosphorylation status.

Materials:

-

Purified AMPK

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing purified AMPK, kinase assay buffer, and varying concentrations of this compound.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the SAMS peptide and [γ-³²P]ATP.

-

Incubate for 10 minutes at 30°C.

-

Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter to determine AMPK activity.

Cellular Phosphorylation Assay

This assay assesses the effect of this compound on the phosphorylation of AMPK and its downstream targets in intact cells.

Materials:

-

Cultured cells (e.g., MEFs, hepatocytes, HeLa cells)

-

This compound

-

Cell lysis buffer

-

Anti-pT172 antibody

-

Anti-total AMPKα antibody

-

Anti-phospho-ACC (pACC) antibody (a downstream target of AMPK)

-

Anti-total ACC antibody

-

Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Analyze equal amounts of protein from each sample by Western blotting using antibodies against pT172, total AMPKα, pACC, and total ACC.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for both AMPK and ACC.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism of inhibiting Thr172 dephosphorylation.

Caption: Workflow for the in vitro dephosphorylation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Defining the mechanism of activation of AMP-activated protein kinase by the small molecule this compound, a member of the thienopyridone family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AMP-activated protein kinase activator this compound is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

A-769662: A Potent Tool for Unraveling Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of A-769662, a direct activator of AMP-activated protein kinase (AMPK), and its pivotal role in the preclinical study of metabolic syndrome. This document details the mechanism of action, summarizes key quantitative findings from in vivo studies, provides detailed experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction: this compound and the AMPK Pathway

Metabolic syndrome is a complex condition characterized by a cluster of metabolic abnormalities, including central obesity, insulin (B600854) resistance, hyperglycemia, and dyslipidemia.[1] AMP-activated protein kinase (AMPK) has emerged as a critical regulator of cellular and whole-body energy homeostasis, making it a promising therapeutic target for metabolic diseases.[2] AMPK activation can lead to beneficial metabolic effects such as increased glucose uptake and fatty acid oxidation, and decreased lipid synthesis.[1]

This compound is a potent, cell-permeable, allosteric activator of AMPK.[3] Unlike indirect activators such as metformin, this compound directly stimulates AMPK activity by binding to the β1 subunit of the AMPK heterotrimer.[4] This direct activation mimics the effects of AMP by promoting allosteric activation and inhibiting dephosphorylation of the catalytic α subunit at threonine 172, a key step in AMPK activation.[3]

Quantitative Effects of this compound in Preclinical Models of Metabolic Syndrome

This compound has been extensively studied in various rodent models of metabolic syndrome, including genetically obese (db/db and ob/ob) mice and diet-induced obese (DIO) rodents. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Glucose Homeostasis in Rodent Models of Metabolic Syndrome

| Animal Model | Dosage and Administration | Duration | Fasting Blood Glucose | Glucose Tolerance (AUC) | Insulin Sensitivity | Reference |

| db/db mice | 10, 30, 100 mg/kg, oral gavage, daily | 14 days | ↓ ~22% (30 mg/kg), ↓ ~45% (100 mg/kg) | ↓ ~30% (100 mg/kg) | Not Reported | [4] |

| High-Fat Diet-fed C57BL/6 mice | 50 mg/kg, i.p., daily | 7 days | Not Reported | Not Reported | ↑ 2.3-fold (glucose clearance rate) | [4] |

| ob/ob mice | 30 mg/kg, b.i.d. | Not Specified | ↓ 40% | Not Reported | Not Reported | [1] |

| High-Fat Diet-fed mice | Not Specified | 6 weeks | ↓ (significant) | Improved | Improved | [5] |

Table 2: Effects of this compound on Lipid Metabolism and Body Weight in Rodent Models of Metabolic Syndrome

| Animal Model | Dosage and Administration | Duration | Liver Triglycerides | Plasma Triglycerides | Body Weight Gain | Reference |

| db/db mice | 100 mg/kg, oral gavage, daily | 14 days | ↓ ~38% | Not Reported | Not Reported | [4] |

| ob/ob mice | 30 mg/kg, b.i.d. | Not Specified | ↓ (significant) | ↓ (significant) | ↓ (significant) | [1] |

| High-Fat Diet-fed mice | Not Specified | 6 weeks | ↓ (significant) | Not Reported | ↓ (significant) | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the direct activation of AMPK. The following diagram illustrates the signaling pathway.

Caption: this compound directly activates AMPK, leading to downstream metabolic effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments used to evaluate the efficacy of this compound in metabolic syndrome models.

High-Fat Diet (HFD) Induction of Metabolic Syndrome in Mice

-

Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

-

Acclimation: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

-

Dietary Intervention: Divide mice into two groups: a control group receiving a standard chow diet (e.g., 10% kcal from fat) and an experimental group receiving a high-fat diet (e.g., 45-60% kcal from fat).[6]

-

Duration: Maintain mice on their respective diets for 8-16 weeks to induce the metabolic syndrome phenotype, characterized by obesity, hyperglycemia, and insulin resistance.[6]

-

Monitoring: Monitor body weight and food intake weekly.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast mice for 6 hours prior to the test.[6]

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[6]

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Fast mice for 4-6 hours.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (i.p.) injection.[6]

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[6]

-

Data Analysis: Calculate the rate of glucose disappearance to assess insulin sensitivity.

Measurement of Liver Triglyceride Content

-

Tissue Collection: At the end of the study, euthanize mice and excise the liver.

-

Homogenization: Homogenize a known weight of liver tissue in a suitable buffer.

-

Lipid Extraction: Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution.

-

Triglyceride Quantification: Dry the lipid extract and resuspend in a suitable solvent. Measure the triglyceride concentration using a commercially available colorimetric assay kit.

-

Normalization: Express triglyceride content as mg per gram of liver tissue.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical model of metabolic syndrome.

Caption: A typical workflow for preclinical evaluation of this compound.

Discussion and Considerations

While this compound is a valuable tool for studying AMPK, it is important to consider potential limitations. Some studies have suggested that this compound may have AMPK-independent effects, particularly on glucose uptake in adipocytes.[8][9] Therefore, it is crucial to include appropriate controls, such as experiments in AMPK-deficient cells or tissues, to confirm that the observed effects are indeed mediated by AMPK.

Furthermore, the pharmacokinetic properties of this compound, including its oral bioavailability, should be considered when designing in vivo studies.[4] The reported oral bioavailability in rats is approximately 38%, which may necessitate higher oral doses or alternative administration routes like intraperitoneal injection to achieve desired systemic exposure.[4]

Conclusion

This compound is a potent and direct activator of AMPK that has proven to be an invaluable research tool for investigating the pathophysiology of metabolic syndrome and for the preclinical validation of AMPK as a therapeutic target. Its ability to ameliorate key features of metabolic syndrome in various animal models underscores the therapeutic potential of AMPK activation. However, researchers should remain mindful of its potential off-target effects and pharmacokinetic profile to ensure robust and reproducible experimental outcomes. This technical guide provides a foundational resource for scientists and drug development professionals utilizing this compound in their research endeavors.

References

- 1. Hepatic insulin resistance in ob/ob mice involves increases in ceramide, aPKC activity, and selective impairment of Akt-dependent FoxO1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Type 2 Diabetes with A-769662: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-769662 is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its ability to mimic the metabolic benefits of exercise and traditional antidiabetic drugs has positioned it as a valuable tool for investigating the pathophysiology of type 2 diabetes and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on key signaling pathways implicated in glucose metabolism, and detailed protocols for its use in preclinical research. Particular attention is given to the nuanced, and sometimes AMPK-independent, effects of this compound to guide robust experimental design and data interpretation.

Introduction

AMPK is a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, signaling a state of low energy. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic processes that generate ATP while switching off anabolic processes that consume ATP. In the context of type 2 diabetes, AMPK activation is a highly sought-after therapeutic goal due to its ability to increase glucose uptake in skeletal muscle, suppress gluconeogenesis in the liver, and improve insulin (B600854) sensitivity.

This compound emerged as a first-in-class direct AMPK activator, offering a more specific tool for studying AMPK function compared to indirect activators like metformin (B114582) or AICAR. This guide will delve into the technical details of utilizing this compound as a research tool to dissect the role of AMPK in type 2 diabetes.

Mechanism of Action of this compound

This compound directly activates AMPK by binding to an allosteric site on the kinase, specifically interacting with the β1 subunit-containing heterotrimers.[1][2] Its mechanism of activation is twofold:

-

Allosteric Activation: Similar to AMP, this compound induces a conformational change in the AMPK complex that enhances its kinase activity.

-

Inhibition of Dephosphorylation: this compound protects the activating phosphorylation site on the α subunit, Threonine 172 (Thr172), from dephosphorylation by protein phosphatases.

This dual mechanism results in a sustained activation of AMPK, even at low cellular AMP levels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound from various in vitro and in vivo studies.

| Parameter | System | This compound Concentration/Dose | Effect | Reference |

| AMPK Activation (EC50) | Cell-free assay (purified rat liver AMPK) | 0.8 µM | Half-maximal effective concentration for AMPK activation. | [1][2][3][4] |

| Fatty Acid Synthesis Inhibition (IC50) | Primary rat hepatocytes | 3.2 µM | Half-maximal inhibitory concentration for fatty acid synthesis. | [1][2][3][4] |

| Glucose Uptake | Incubated mouse soleus muscle | 500 µM | ~15% increase | [5] |

| Incubated mouse soleus muscle | 1 mM | ~60% increase | [5] | |

| Cultured cardiomyocytes (with 1 mM metformin) | 10 µM | >100% increase (synergistic with metformin) | [6] | |

| Plasma Glucose Reduction | ob/ob mice | 30 mg/kg (b.i.d. for 14 days) | Significant reduction | [4] |

| Triglyceride Reduction | ob/ob mice | 30 mg/kg (b.i.d. for 14 days) | Significant reduction | [4] |

| Target | Cell Line/Tissue | This compound Concentration | Effect on Phosphorylation | Reference |

| AMPKα (Thr172) | PC-3 cells | 1 mM | Increase | [2] |

| Isolated mouse EDL muscle | 300 µM | Increase | [7] | |

| ACC (Ser79) | Primary rat hepatocytes | 1 nM - 1 mM | Dose-dependent increase | [4] |

| Isolated mouse EDL muscle | 30-100 µM | Increase | [7] | |

| Akt (Ser473) | HUVECs (insulin-stimulated) | 50 µM | Inhibition | [8] |

| Akt (Thr308) | HUVECs (insulin-stimulated) | 50 µM | Inhibition | [8] |

| Mouse soleus muscle | 1 mM | Increase | [5] |

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Activation and Downstream Signaling

This compound directly activates AMPK, leading to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC), which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.

References

- 1. A 769662 | AMPK | Tocris Bioscience [tocris.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A-769662: A Potent Tool in Obesity Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-769662, a thienopyridone (B2394442) compound, has emerged as a critical pharmacological tool for investigating the role of AMP-activated protein kinase (AMPK) in metabolic diseases, particularly obesity. As a direct, allosteric activator of AMPK, this compound offers a more specific mechanism of action compared to other activators like AICAR.[1] This technical guide provides an in-depth overview of this compound's applications in obesity research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its associated signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] Its activation under conditions of low cellular energy triggers a switch from anabolic to catabolic pathways, promoting ATP production and inhibiting ATP consumption. This positions AMPK as a key therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3] this compound is a potent, reversible, and direct activator of AMPK, making it an invaluable tool for studying the downstream effects of AMPK activation in various physiological and pathological contexts.[4][5]

Mechanism of Action

This compound activates AMPK through a dual mechanism that mimics the effects of AMP.[5] It allosterically activates the AMPK heterotrimer by binding to the β-subunit and also inhibits the dephosphorylation of the critical threonine-172 residue on the catalytic α-subunit.[1][5] This activation is independent of the cellular AMP:ATP ratio.[1] The activation of AMPK by this compound is dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate Thr-172.[6]

Key Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream targets involved in glucose and lipid metabolism. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK.[4] This inactivation leads to a decrease in malonyl-CoA levels, subsequently relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT1) and promoting fatty acid oxidation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | System | Value | Reference |

| EC50 | Cell-free rat liver AMPK | 0.8 µM | [4][7] |

| EC50 | Partially purified rat heart AMPK | 2.2 µM | [5] |

| EC50 | Partially purified rat muscle AMPK | 1.9 µM | [5] |

| EC50 | Partially purified HEK cell AMPK | 1.1 µM | [5] |

| IC50 | Fatty acid synthesis (primary rat hepatocytes) | 3.2 µM | [5][7] |

| IC50 | Fatty acid synthesis (mouse hepatocytes) | 3.6 µM | [5] |

Table 2: In Vivo Effects of this compound in Rodent Models of Obesity

| Animal Model | Treatment | Key Findings | Reference |

| ob/ob mice | 30 mg/kg, b.i.d. | - 40% decrease in plasma glucose- Reduced body weight gain- Significantly decreased plasma and liver triglyceride levels | [5] |

| High-Fat Diet (HFD) mice | 6-week treatment | - Alleviated HFD-induced glucose intolerance- Reduced body weight gain and white adipose tissue (WAT) expansion- Increased energy expenditure and cold tolerance | [2][8] |

| Sprague Dawley rats | Single dose | - Decreased liver malonyl-CoA levels- Decreased respiratory exchange ratio (VCO2/VO2), indicating increased whole-body fatty acid oxidation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD)

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O)

-

Equipment for intraperitoneal (i.p.) injections

-

Metabolic cages for monitoring food intake and energy expenditure

-

Glucometer and insulin (B600854) assay kits

-

Calipers for measuring body composition (or DEXA scanner)

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

Randomization: Randomly assign obese mice to two groups: vehicle control and this compound treatment.

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection twice daily (b.i.d.) for a specified duration (e.g., 6 weeks).[8]

-

Monitoring:

-

Measure body weight and food intake weekly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points (e.g., week 4 and 5).[8]

-

Measure energy expenditure using indirect calorimetry.

-

-

Tissue Collection: At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue for further analysis.

-

Analysis:

-

Measure plasma glucose, insulin, and triglyceride levels.

-

Analyze liver and adipose tissue for triglyceride content and gene expression of metabolic markers.

-

Cell-Based Assay for Fatty Acid Oxidation

Objective: To measure the effect of this compound on fatty acid oxidation in a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes).

Materials:

-

Cell line of interest (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

[14C]-labeled palmitate

-

Scintillation counter and vials

-

Multi-well plates

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluency.

-

Treatment: Pre-incubate cells with this compound at various concentrations for a specified time (e.g., 4 hours).

-

Fatty Acid Oxidation Assay:

-

Add [14C]-palmitate to the culture medium.

-

Incubate for a defined period (e.g., 2 hours).

-

Capture the released 14CO2 (a product of complete fatty acid oxidation) using a suitable method (e.g., trapping on a filter paper soaked in NaOH).

-

-

Measurement: Quantify the amount of trapped 14CO2 using a scintillation counter.

-

Data Analysis: Normalize the results to the total protein content in each well and express as a fold change relative to the vehicle-treated control.

Off-Target Effects and Considerations

While this compound is a relatively specific AMPK activator, some off-target effects have been reported. At higher concentrations, it can inhibit the function of the 26S proteasome in an AMPK-independent manner.[7] Additionally, some studies have suggested that certain effects of this compound on glucose uptake in specific cell types might be independent of AMPK activation.[9] Researchers should be mindful of these potential off-target effects and consider using appropriate controls, such as AMPK knockout cells, to confirm the AMPK-dependency of their observations.

Conclusion

This compound is a powerful and specific tool for elucidating the role of AMPK in obesity and related metabolic disorders. Its ability to directly activate AMPK has provided significant insights into the downstream metabolic consequences, including increased fatty acid oxidation and improved glucose homeostasis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of AMPK activation for the treatment of obesity. As with any pharmacological agent, careful experimental design and consideration of potential off-target effects are crucial for obtaining robust and reliable results.

References

- 1. Effect of this compound, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMP-Activated Protein Kinase (AMPK) Regulates Energy Metabolism through Modulating Thermogenesis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. MECHANISM OF ACTION OF this compound, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The effects of A-769662 on fatty acid synthesis

An In-depth Technical Guide on the Effects of A-769662 on Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, direct, and reversible allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. By activating AMPK, this compound initiates a metabolic shift from anabolic, energy-consuming processes to catabolic, energy-producing pathways. A primary consequence of this activation is the robust inhibition of de novo fatty acid synthesis. This is achieved through the direct phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in lipogenesis, and through the transcriptional repression of key lipogenic enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a discussion of its utility as a critical research tool in the fields of metabolism, oncology, and drug discovery.

Introduction

AMP-activated protein kinase (AMPK) functions as a metabolic master switch, maintaining energy balance within the cell.[1] When activated by conditions of low cellular energy (i.e., an increased AMP:ATP ratio), AMPK phosphorylates a multitude of downstream targets to suppress ATP-consuming pathways, such as fatty acid and cholesterol synthesis, while simultaneously stimulating ATP-generating pathways like fatty acid oxidation and glycolysis.[2][3] This positions AMPK as a key therapeutic target for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4]

The thienopyridone (B2394442) compound, this compound, was one of the first potent, small-molecule direct activators of AMPK to be identified.[5] Unlike indirect activators such as metformin, this compound directly engages the AMPK heterotrimer, making it an invaluable tool for elucidating the specific downstream consequences of AMPK activation.[5] A primary and well-documented effect of this compound-mediated AMPK activation is the profound inhibition of de novo lipogenesis (DNL), the process of synthesizing fatty acids.[4][6]

Mechanism of Action of this compound

Direct Activation of the AMPK Heterotrimer

This compound activates AMPK through a dual mechanism that mimics the natural effects of AMP.[5][7] It binds allosterically to the AMPK complex and also inhibits the dephosphorylation of a critical threonine residue (Thr-172) on the catalytic α-subunit.[2][5] This dual action ensures sustained activation of the kinase. The effects of this compound are entirely dependent on the presence of AMPK, as demonstrated in AMPK-α1/α2 double knockout cells where this compound fails to induce the phosphorylation of downstream targets.[5][7] Furthermore, its activation mechanism is independent of the primary upstream kinases, LKB1 and CaMKKβ, that are typically responsible for phosphorylating AMPK at Thr-172.[5][7]

Inhibition of the Fatty Acid Synthesis Pathway

The activation of AMPK by this compound directly impacts the fatty acid synthesis pathway at multiple levels. The most immediate effect is the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC).[8][9] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in fatty acid biosynthesis.[10] Malonyl-CoA is both a critical building block for fatty acid elongation and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation.

By inhibiting ACC, this compound causes a rapid decrease in malonyl-CoA levels.[11] This simultaneously halts the substrate supply for fatty acid synthase (FAS) and relieves the inhibition on CPT1, thereby shutting down fatty acid synthesis while promoting fatty acid oxidation.[4]

Beyond this acute regulation, AMPK activation by this compound also exerts long-term effects by downregulating the expression of key lipogenic genes. This is partly achieved by suppressing the activity of transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c), which controls the expression of both ACC and FAS.[1][5]

Figure 1. Signaling pathway of this compound-mediated inhibition of fatty acid synthesis.

Quantitative Effects of this compound

The potency of this compound has been quantified in numerous in vitro and in vivo studies.

In Vitro Efficacy

The tables below summarize the half-maximal effective concentration (EC50) for AMPK activation and the half-maximal inhibitory concentration (IC50) for the inhibition of fatty acid synthesis.

| Parameter | System | Value | Reference(s) |

| EC50 (AMPK Activation) | Partially Purified Rat Liver AMPK | 0.8 µM | [11][12] |

| Purified Rat Liver AMPK | 116 ± 25 nM | [5] | |

| Partially Purified Rat Heart AMPK | 2.2 µM | [11] | |

| Partially Purified Rat Muscle AMPK | 1.9 µM | [11] | |

| Human Embryonic Kidney (HEK) Cell AMPK | 1.1 µM | [11] | |

| IC50 (Fatty Acid Synthesis) | Primary Rat Hepatocytes | 3.2 µM | [11][12] |

| Primary Mouse Hepatocytes | 3.6 µM | [11] | |

| Table 1: In Vitro Potency of this compound. |

In Vivo Efficacy

Chronic administration of this compound to the ob/ob mouse model of obesity and diabetes demonstrated significant metabolic benefits.

| Parameter | Animal Model | Treatment | Result | Reference(s) |

| Plasma Glucose | ob/ob Mice | 30 mg/kg b.i.d. | ~40% reduction | [11] |

| Body Weight Gain | ob/ob Mice | 30 mg/kg b.i.d. | Reduced | [11] |

| Plasma Triglycerides | ob/ob Mice | 30 mg/kg b.i.d. | Significantly decreased | [11] |

| Liver Triglycerides | ob/ob Mice | 30 mg/kg b.i.d. | Significantly decreased | [11] |

| Hepatic Gene Expression | ob/ob Mice | 30 mg/kg b.i.d. | Decreased PEPCK, G6Pase, FAS | [11] |

| Fatty Acid Oxidation | Sprague Dawley Rats | Single 30 mg/kg dose | Increased (indicated by ↓ RER) | [11] |

| Table 2: In Vivo Effects of this compound Administration. |

Key Experimental Protocols

Investigating the effects of this compound on fatty acid synthesis involves several core methodologies.

De Novo Lipogenesis Assay in Primary Hepatocytes

This assay directly measures the rate of new fatty acid synthesis by tracking the incorporation of a radiolabeled precursor into cellular lipids.

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from mice or rats via collagenase perfusion.

-

Cell Plating: Plate hepatocytes on collagen-coated multi-well plates (e.g., 9 x 104 cells/well in a 24-well plate) and allow them to adhere for 2-4 hours.[13]

-

Pre-incubation/Starvation: Culture cells overnight. The following day, wash cells and switch to a serum-starvation medium, which may contain insulin (B600854) depending on the experimental design.[13]

-

Treatment: Treat hepatocytes with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified duration (e.g., 4 hours).[11]

-

Radiolabeling: Add a radiolabeled acetate (B1210297) precursor (e.g., 0.5 µCi/well of 3H-Acetate or 14C-Acetate) to the medium and incubate for 2 hours at 37°C.[12][13]

-

Cell Lysis & Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells (e.g., with 0.1 N HCl) and extract total lipids using a 2:1 chloroform:methanol solution.[13]

-

Quantification: Separate the organic (lipid) phase, evaporate the solvent, and quantify the incorporated radioactivity using a scintillation counter.[14]

-

Normalization: Normalize the radioactive counts to the total protein content of a parallel well to determine the rate of fatty acid synthesis.

Figure 2. Experimental workflow for a De Novo Lipogenesis (DNL) assay.

AMPK Kinase Activity Assay (Radiometric)

This cell-free assay measures the ability of this compound to activate purified AMPK by quantifying the phosphorylation of a synthetic peptide substrate.

Methodology:

-

Reagent Preparation:

-

AMPK Enzyme: Use partially purified or recombinant AMPK.[11]

-

Substrate: Use SAMS peptide, a synthetic peptide based on the AMPK phosphorylation site on ACC.[14]

-

Reaction Buffer: Prepare a suitable buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM DTT, 0.01% Brij-35, 300µM AMP).[14]

-

Radiolabeled ATP: Prepare a working solution of [γ-32P]ATP or [γ-33P]-ATP.[14][15]

-

-

Reaction Setup: In a microfuge tube, combine the reaction buffer, AMPK enzyme, SAMS peptide, and varying concentrations of this compound.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-32P]ATP solution.

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[14][15]

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[14][15]

-

Washing: Wash the P81 paper strips multiple times in 0.75% or 1% phosphoric acid to remove unincorporated radioactive ATP.[14][15]

-

Quantification: Transfer the dried paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity.[14]

Western Blotting for Protein Phosphorylation

Western blotting is essential for confirming the activation of the AMPK signaling pathway within cells by detecting the phosphorylation status of AMPK and its primary substrate, ACC.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes, MEFs) and treat with this compound for the desired time and concentration.[7]

-

Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA or Bradford assay.[16]

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-50 µg) from each sample in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[16][17]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172) and phospho-ACC (Ser79).[16][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Normalization: Strip the membrane and re-probe for total AMPK and total ACC antibodies to confirm equal protein loading and to normalize the phosphorylation signal.

Off-Target and AMPK-Independent Effects

While this compound is a valuable and widely used tool, it is crucial for researchers to be aware of potential off-target or AMPK-independent effects. Some studies have reported that at higher concentrations, this compound can directly inhibit the Na+/K+-ATPase, an effect that is not mediated by AMPK activation.[18] Additionally, certain effects, such as the inhibition of glucose uptake in adipocytes, have been suggested to occur independently of AMPK.[18] These findings underscore the importance of using appropriate controls, such as AMPK knockout models, to definitively attribute observed effects to the activation of AMPK signaling.

Conclusion

This compound is a cornerstone chemical probe for studying the physiological roles of AMPK. Its potent and direct activation of the kinase leads to a decisive and multi-faceted inhibition of fatty acid synthesis. This is achieved through the acute, allosteric inactivation of ACC and the long-term transcriptional suppression of the lipogenic program. The quantitative data from both cellular and animal models consistently demonstrate its efficacy in reducing lipogenesis and improving metabolic parameters. By utilizing the detailed protocols provided in this guide, researchers can effectively employ this compound to further unravel the complexities of AMPK signaling in metabolic health and disease, aiding in the development of novel therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]